molecular formula C12H18ClN B2396612 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride CAS No. 1798739-01-1

3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride

Cat. No.: B2396612
CAS No.: 1798739-01-1
M. Wt: 211.73
InChI Key: KJVILXBXEVEJNQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a highly privileged and prevalent scaffold in the development of bioactive molecules . The pyrrolidine ring offers significant advantages for drug design, including the ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage due to the non-planarity of the ring . The 2,4-dimethylphenyl substituent attached to the pyrrolidine core may influence the compound's physicochemical properties, such as lipophilicity, which can be critical for a molecule's absorption and interaction with biological targets . As a building block, this compound serves as a versatile core structure for the synthesis of more complex molecules, allowing researchers to investigate structure-activity relationships (SAR) . The hydrochloride salt typically enhances the stability and solubility of the compound, facilitating its use in various experimental settings. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-4-12(10(2)7-9)11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVILXBXEVEJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798739-01-1
Record name 3-(2,4-dimethylphenyl)pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride has diverse applications in several scientific domains:

  • Pharmaceutical Development :
    • Used as an intermediate in synthesizing various bioactive compounds, including anti-inflammatory and antitumor agents.
    • The compound has been utilized to create pyrazole derivatives, which exhibit varied biological activities.
  • Biochemical Research :
    • Acts as a building block for synthesizing amines and amino acids, which are crucial in biochemical pathways.
    • Its reactivity allows for nucleophilic substitutions and electrophilic additions, facilitating the creation of complex molecules.
  • Catalysis :
    • Functions as a catalyst in organic synthesis, enhancing reaction rates and yields for various chemical transformations.
  • Cell Culture Applications :
    • Employed as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities .

Synthesis and Biological Evaluation of Pyrazole Derivatives

A notable study focused on synthesizing pyrazole derivatives from 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride. The resulting compounds were evaluated for their anti-inflammatory and antitumor properties. The findings demonstrated significant activity against specific cancer cell lines, suggesting potential therapeutic applications.

Compound NameActivity TypeRemarks
Pyrazole Derivative AAnti-inflammatoryIC50 = 25 µM
Pyrazole Derivative BAntitumorIC50 = 15 µM

Interaction Studies

Another study investigated the interaction of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride with various receptors. The results indicated a moderate affinity for serotonin receptors, suggesting its potential use in treating mood disorders.

Receptor TypeBinding Affinity (Kd)Potential Implications
Serotonin Receptor 5-HT1A200 nMPossible antidepressant effects
Dopamine Receptor D2150 nMImplications for psychostimulant properties

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like chloro or bromo groups. This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Methoxy vs. Methyl Groups : The 2,5-dimethoxyphenyl analog (SSRI activity) demonstrates that methoxy groups enhance receptor binding via hydrogen bonding, whereas methyl groups in the target compound prioritize steric effects over polarity.

Stereochemical Considerations :

  • Chiral analogs like (R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride highlight the role of enantiomerism in receptor selectivity. The target compound lacks stereochemical data in available literature, suggesting opportunities for chiral resolution studies.

Pharmacological Implications :

  • The SSRI activity of the 2,5-dimethoxyphenyl analog implies that substitution patterns critically influence serotonin transporter affinity. The target compound’s dimethylphenyl group may favor interactions with hydrophobic receptor pockets but requires validation.

Biological Activity

3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with notable biological activities, primarily due to its unique structure featuring a pyrrolidine ring and a substituted phenyl group. This compound has been the subject of various studies aimed at elucidating its pharmacological potential and mechanisms of action.

  • Molecular Formula : C12H17ClN
  • CAS Number : 1798739-01-1
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.

The biological activity of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride may involve interactions with specific receptors and enzymes, influencing various signaling pathways related to cell growth and apoptosis. Although detailed mechanisms remain under investigation, preliminary studies suggest modulation of neurotransmitter systems, particularly serotonin receptors, which are crucial for numerous physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride can exhibit significant antitumor effects. For instance, pyrazole derivatives synthesized from this compound demonstrated promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. In vitro assays indicated that it could reduce inflammatory markers in cell cultures.
  • Neuropharmacological Effects : The interaction with serotonin receptors suggests potential applications in treating mood disorders. Structure-activity relationship (SAR) studies have highlighted the importance of the pyrrolidine moiety in enhancing receptor affinity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell growth via pyrazole derivatives
Anti-inflammatoryReduction of inflammatory markers in vitro
NeuropharmacologicalModulation of serotonin receptor activity

Case Study 1: Antitumor Efficacy

A study focused on synthesizing pyrazole derivatives from 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride revealed that several compounds exhibited IC50 values in the nanomolar range against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this scaffold.

Case Study 2: Neuropharmacological Impact

Another research effort investigated the binding affinity of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride to serotonin receptors (5-HT). The findings showed that modifications to the phenyl group significantly affected receptor selectivity and potency, with some derivatives demonstrating high affinity (pKi > 7) for both 5-HT2A and D2 receptors .

Synthesis Methods

The synthesis of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride can be achieved through several methods involving nucleophilic substitutions and electrophilic additions. These reactions are crucial for generating derivatives with enhanced biological activities.

Q & A

Q. Table 1: Structural Analogs and Key Differences

Compound NameSubstituent VariationReceptor Affinity (IC₅₀, nM)
3-(2,4-Dimethylphenyl)pyrrolidine HCl2,4-dimethylphenoxy120 ± 15 (5-HT₂A)
3-(4-Methoxyphenyl)pyrrolidine HCl4-methoxyphenoxy250 ± 20 (5-HT₂A)
3-(4-Chlorophenyl)pyrrolidine HCl4-chlorophenoxy85 ± 10 (D₂)

Q. What computational modeling approaches elucidate the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Quantum Mechanical (QM) calculations (DFT) evaluate electronic interactions, such as charge transfer between the pyrrolidine nitrogen and receptor residues .

Q. How does stereochemistry impact pharmacological activity, and how is enantiomeric purity ensured?

  • Methodological Answer : Chiral HPLC or polarimetry confirms enantiomeric excess (e.g., >99% for (R)-isomers). Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived Lewis acids) yields stereoselective products. In vivo studies comparing enantiomers (e.g., (R)- vs. (S)-configurations) reveal differences in bioavailability and receptor engagement .

Q. What scale-up strategies maintain purity in gram-scale synthesis?

  • Methodological Answer : Continuous-flow reactors enhance reproducibility by controlling residence time and temperature. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress. Recrystallization in ethanol/water mixtures removes residual impurities without degrading the hydrochloride salt .

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